N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9/h1-4,9,16-17H,5-8H2 |
InChI Key |
YVLDTBSQDADRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine typically involves the reaction of 2-(trifluoromethoxy)aniline with piperidine derivatives. One common method is the reductive amination of 2-(trifluoromethoxy)benzaldehyde with piperidine, followed by reduction to yield the desired amine . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimycobacterial Activity
Recent studies have highlighted the potential of N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine derivatives as inhibitors of Mycobacterium tuberculosis (M.tb). Research indicates that modifications in the molecular structure can enhance their efficacy against this pathogen. For instance, compounds with specific substitutions have demonstrated potent in vitro activity against M.tb, showcasing their potential as new therapeutic agents for tuberculosis treatment .
2. Soluble Epoxide Hydrolase Inhibition
This compound is structurally related to potent soluble epoxide hydrolase inhibitors, which are being studied for their roles in various diseases, including neurodegenerative disorders and cardiovascular diseases. The derivative 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) has shown promising results in preclinical studies, indicating significant pharmacological effects such as neuroprotection and anti-inflammatory properties .
3. Central Nervous System Disorders
this compound has been investigated for its potential use in treating central nervous system disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in managing conditions such as anxiety and depression. The trifluoromethoxy group is known to influence the lipophilicity and bioavailability of compounds, enhancing their central nervous system penetration .
Structure-Activity Relationships
The pharmacological efficacy of this compound is heavily influenced by its chemical structure. Structure-activity relationship (SAR) studies have revealed that specific modifications can lead to improved biological activity:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethoxy group | Enhances potency against M.tb |
| Substituents on the phenyl ring | Alters binding affinity and selectivity |
| Piperidine ring modifications | Impacts pharmacokinetics and bioavailability |
These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of this compound.
Case Studies
-
Tuberculosis Treatment
A series of this compound derivatives were synthesized and tested for their ability to inhibit M.tb growth. The most effective compounds exhibited low micromolar inhibitory concentrations and favorable safety profiles in mammalian cell lines, indicating their potential for further development as anti-tubercular agents . -
Neuroprotective Effects
In a study involving animal models of neurodegeneration, TPPU demonstrated significant reductions in infarct volume following ischemic events. This suggests that derivatives of this compound could be explored as therapeutic options for stroke or other neurodegenerative conditions . -
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been documented, showing promise in reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This could lead to safer pain management therapies .
Mechanism of Action
The mechanism by which N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine exerts its effects is related to its ability to interact with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain receptors or enzymes, potentially leading to biological activity. The piperidine ring can also play a role in modulating the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Physicochemical Data Table
Key Findings
Substituent Position : Ortho-substituted trifluoromethoxy groups (as in the target compound) introduce steric hindrance but improve metabolic stability compared to meta-substituted analogs .
Heterocycle Choice : Piperidine cores generally offer better CNS penetration than piperazine or tetrahydropyran derivatives due to reduced polarity .
Aromatic Extensions : Fused systems (e.g., imidazopyridine) enhance target affinity but may require formulation optimization to address solubility limitations .
Biological Activity
N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the introduction of a trifluoromethoxy group onto a phenyl ring followed by the attachment of a piperidine moiety. Various synthetic pathways have been explored to optimize yield and purity, often focusing on the electrophilic substitution reactions that allow for the trifluoromethoxy group to be incorporated effectively.
Antidepressant Activity
Research has indicated that compounds with piperidine structures exhibit antidepressant-like effects. For instance, in a study evaluating the antidepressant activity of similar compounds, it was found that modifications to the piperidine structure significantly influenced their efficacy in behavioral tests such as the Tail Suspension Test (TST) and Forced Swimming Test (FST) . The incorporation of the trifluoromethoxy group may enhance lipophilicity, potentially improving central nervous system (CNS) penetration.
Dopamine Receptor Agonism
This compound has been investigated for its interaction with dopamine receptors, particularly the D3 receptor. The structure-activity relationship studies suggest that modifications to the phenyl group can significantly affect receptor affinity and selectivity. For example, compounds designed with similar scaffolds have shown potent agonist activity at the D3 receptor while demonstrating minimal activity at D2 receptors, indicating a potential for reduced side effects associated with broader dopamine receptor activation .
Antimycobacterial Activity
There is also emerging evidence that compounds related to this compound exhibit activity against Mycobacterium tuberculosis. A study on structurally related pyrazolo[1,5-a]pyrimidines highlighted their ability to inhibit mycobacterial ATP synthase, suggesting that similar substitutions on the piperidine core could result in enhanced antimycobacterial properties .
Structure-Activity Relationships (SAR)
The SAR studies of this compound reveal critical insights into how modifications can influence biological activity:
| Compound Modification | Biological Activity | Remarks |
|---|---|---|
| Trifluoromethoxy Group | Increased potency at D3 receptor | Enhances lipophilicity |
| Piperidine Substituents | Varying antidepressant effects | Structural diversity impacts CNS penetration |
| Phenyl Ring Modifications | Altered receptor selectivity | Essential for optimizing pharmacological profiles |
Case Studies
- Dopaminergic Activity : In vivo studies demonstrated that analogs of this compound significantly promoted β-arrestin translocation in D3 receptor assays, indicating strong agonistic properties . These findings suggest potential applications in treating neuropsychiatric disorders.
- Antimycobacterial Efficacy : Compounds structurally related to this compound have been tested against M. tuberculosis, showing promising results with MIC values indicating effective growth inhibition . These results support further exploration into this compound's potential as an antitubercular agent.
Q & A
Basic: What synthetic routes are recommended for preparing N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine?
Methodological Answer:
The synthesis typically involves two key steps:
Nucleophilic substitution : React piperidin-4-amine with 2-(trifluoromethoxy)phenyl halide (e.g., bromide or iodide) in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaH) at 60–80°C for 12–24 hours .
Reductive amination (alternative route): Condense 2-(trifluoromethoxy)benzaldehyde with piperidin-4-amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 6–12 hours .
Critical Note : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3).
Basic: How should this compound be characterized to confirm structural integrity?
Methodological Answer:
Use a multi-technique approach:
- ¹H/¹³C NMR : Confirm piperidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the trifluoromethoxy group (δ 7.0–7.5 ppm). The CF₃O group causes deshielding in adjacent carbons .
- HPLC : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺ expected at m/z 275.12) .
Advanced: How can competing side reactions during synthesis be minimized?
Methodological Answer:
Optimize conditions to suppress byproducts:
- Solvent choice : Use DMF for nucleophilic substitution to enhance solubility of aromatic halides.
- Temperature control : Maintain 60–80°C to avoid thermal decomposition of the trifluoromethoxy group .
- Catalysts : Add catalytic KI (10 mol%) to accelerate aryl halide reactivity in SNAr reactions .
- Protecting groups : Temporarily protect the piperidine amine with Boc anhydride to prevent over-alkylation, followed by deprotection with TFA .
Advanced: How to resolve contradictory data in receptor binding assays?
Methodological Answer:
Address discrepancies systematically:
Reproducibility : Repeat assays in triplicate under standardized conditions (pH 7.4 buffer, 37°C) .
Concentration gradients : Test a wider range (e.g., 1 nM–100 µM) to identify non-linear dose-response curves.
Competitive binding : Use a radiolabeled reference ligand (e.g., [³H]spiperone for dopamine receptors) to validate specificity .
Computational docking : Model interactions with receptors (e.g., serotonin 5-HT₂A) using software like AutoDock Vina to predict binding modes and refine experimental design .
Advanced: How to design structure-activity relationship (SAR) studies for the trifluoromethoxy substituent?
Methodological Answer:
Focus on substituent variations and biological testing:
Analog synthesis : Prepare derivatives with:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the ortho position.
- Bulky groups (e.g., -OCF₂CF₃) to assess steric effects .
Biological assays :
- Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays .
- Cellular uptake : Measure logP values (e.g., shake-flask method) to correlate lipophilicity with blood-brain barrier penetration .
Data analysis :
| Substituent | IC₅₀ (MAO-A) | logP |
|---|---|---|
| -OCH₃ | 120 nM | 2.1 |
| -OCF₃ | 85 nM | 2.8 |
| -CF₃ | 45 nM | 3.2 |
| The trifluoromethoxy group enhances both potency and lipophilicity compared to methoxy . |
Advanced: What strategies mitigate metabolic instability of the piperidine ring?
Methodological Answer:
Improve metabolic stability via:
- Deuterium incorporation : Replace hydrogen atoms at metabolically labile positions (e.g., C-2 of piperidine) with deuterium to slow CYP450 oxidation .
- Bioisosteric replacement : Substitute piperidine with a morpholine ring to reduce susceptibility to enzymatic degradation .
- In vitro microsomal assays : Incubate with liver microsomes (human or rat) and quantify parent compound remaining via LC-MS/MS over 60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
